Cas no 1807402-35-2 (4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid)
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid
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- Inchi: 1S/C14H12ClNO3/c1-9(17)14(15)12-4-2-10(3-5-13(18)19)8-11(12)6-7-16/h2-5,8,14H,6H2,1H3,(H,18,19)/b5-3+
- InChI Key: UMOFORHLSHDYHX-HWKANZROSA-N
- SMILES: ClC(C(C)=O)C1C=CC(/C=C/C(=O)O)=CC=1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 424
- XLogP3: 1.9
- Topological Polar Surface Area: 78.2
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016402-250mg |
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid |
1807402-35-2 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A015016402-500mg |
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid |
1807402-35-2 | 97% | 500mg |
$863.90 | 2023-09-02 | |
| Alichem | A015016402-1g |
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid |
1807402-35-2 | 97% | 1g |
$1504.90 | 2023-09-02 |
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid
Professional Introduction to 4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid (CAS No. 1807402-35-2)
4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid, with the CAS number 1807402-35-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits potential applications in various biochemical and medicinal contexts. The presence of both chloro and cyanomethyl functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The compound's molecular structure, featuring a cinnamic acid backbone modified with a 1-chloro-2-oxopropyl side chain and a cyanomethyl substituent, positions it as a valuable building block for further chemical modifications. These modifications can lead to the synthesis of derivatives with enhanced pharmacological properties, making this compound of considerable interest to medicinal chemists and pharmacologists.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex organic molecules. The synthesis of 4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid exemplifies the sophistication of modern synthetic techniques. Advanced catalytic methods and palladium-mediated cross-coupling reactions have been employed to achieve high yields and purity levels, facilitating its use in subsequent pharmaceutical applications.
The pharmacological potential of this compound has been explored in several preclinical studies. Its structural motifs suggest that it may interact with biological targets in ways that could be beneficial for treating various diseases. For instance, the cyanomethyl group is known to participate in hydrogen bonding interactions, which could be exploited to enhance binding affinity to specific protein targets. Additionally, the 1-chloro-2-oxopropyl moiety may influence metabolic stability and bioavailability, critical factors in drug development.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid. Molecular modeling studies have revealed insights into its binding modes with potential therapeutic targets, providing a rational basis for designing more effective derivatives. These computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict and optimize the pharmacokinetic profiles of novel compounds.
The compound's utility extends beyond mere intermediacy; it also serves as a scaffold for exploring new chemical space. By introducing variations at different positions along its structure, researchers can generate libraries of analogs with distinct properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying lead compounds with desired biological activities.
In conclusion, 4-(1-Chloro-2-oxopropyl)-3-(cyanomethyl)cinnamic acid (CAS No. 1807402-35-2) represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical sciences. Its unique structural features and potential applications make it a promising candidate for further investigation. As research methodologies continue to evolve, this compound is likely to play an increasingly significant role in the development of next-generation therapeutics.
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